beta-Lysine

描述

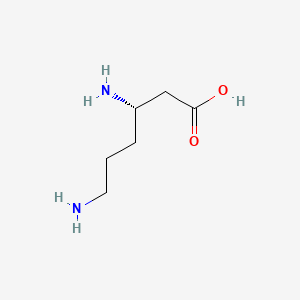

Structure

3D Structure

属性

IUPAC Name |

3,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEWQOJCHPFEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962838 | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-56-3 | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PAY56Q9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of β-Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analysis of beta-lysine (β-lysine). It is intended for a technical audience and includes detailed experimental protocols and pathway visualizations to support research and development activities.

Chemical Structure and Properties

β-Lysine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids found in the genetic code for protein synthesis. It is an isomer of the common proteinogenic amino acid α-lysine.

Nomenclature and Identification

The systematic IUPAC name for β-lysine is 3,6-diaminohexanoic acid .[1] It is distinguished from α-lysine (2,6-diaminohexanoic acid) by the position of the amino group on the carbon backbone relative to the carboxyl group. In β-lysine, the amino group is attached to the beta-carbon (C3), whereas in α-lysine, it is on the alpha-carbon (C2).

| Identifier | Value |

| IUPAC Name | 3,6-diaminohexanoic acid[1] |

| Synonyms | β-Lysine, 3,6-Diaminohexanoate[2] |

| Molecular Formula | C₆H₁₄N₂O₂[1][2] |

| CAS Number | 4299-56-3 (for the racemic mixture)[2] |

| PubChem CID | 392[1] |

Molecular Structure and Stereoisomers

β-Lysine possesses a chiral center at the C3 carbon, giving rise to two enantiomers: (3S)-3,6-diaminohexanoic acid and (3R)-3,6-diaminohexanoic acid. The stereochemistry is crucial for its biological activity and enzymatic synthesis.[3][4] For instance, the enzyme lysine (B10760008) 2,3-aminomutase from Clostridium subterminale specifically produces the (S)-stereoisomer.[5]

Caption: 2D structures of the (3S) and (3R) enantiomers of β-lysine.

Zwitterionic Form

Like other amino acids, β-lysine exists predominantly as a zwitterion in aqueous solutions at physiological pH (around 7.4).[6] In this form, the acidic carboxyl group (-COOH) deprotonates to become a carboxylate group (-COO⁻), and the more basic amino groups (-NH₂) protonate to form ammonium (B1175870) groups (-NH₃⁺). The overall molecule is electrically neutral.[7]

Caption: pH-dependent ionization states of β-lysine.

Physicochemical and Structural Data

The following tables summarize key quantitative data for β-lysine.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 146.19 g/mol | [1] |

| Exact Mass | 146.105527694 Da | [1] |

| pKa₁ (α-carboxyl) | ~4.25 | [8] |

| pKa₂ (β-amino) | ~10.71 | [8] |

| pKa₃ (ε-amino) | ~10.04 | [8] |

| XLogP3 | -3.7 | [1] |

| Topological Polar Surface Area | 89.3 Ų |[1] |

Table 2: Estimated Molecular Geometry Note: Experimentally determined bond lengths and angles for β-lysine are not readily available. The following are standard values for similar chemical environments in amino acids and peptides.

| Bond/Angle | Type | Average Value | Reference(s) |

|---|---|---|---|

| C-C | Single Bond | 1.52 Å | [9] |

| C-N | Single Bond | 1.47 Å | [10] |

| C=O | Carbonyl Double Bond | 1.25 Å | [10] |

| C-O | Carbonyl Single Bond | 1.32 Å | [11] |

| N-H | Amine | 1.01 Å | [9] |

| C-H | Alkane | 1.09 Å | [9] |

| N-C-C | Angle | ~110° | [9] |

| C-C-C | Angle | ~112° |[9] |

Biosynthesis and Biological Role

Enzymatic Synthesis via Lysine 2,3-Aminomutase

β-Lysine is synthesized in certain bacteria, such as Clostridium subterminale, from α-lysine through an intramolecular rearrangement catalyzed by the enzyme Lysine 2,3-aminomutase (LAM) .[1][3] This enzyme is a member of the radical S-Adenosylmethionine (SAM) superfamily.[1] The reaction mechanism involves the interchange of the amino group from the C2 position of α-lysine with a hydrogen atom from the C3 position.[3][4]

The catalytic cycle requires several cofactors:

-

S-Adenosylmethionine (SAM): Generates a 5'-deoxyadenosyl radical to initiate the reaction.[1]

-

[4Fe-4S] Cluster: Essential for the reductive cleavage of SAM to form the radical.[1]

-

Pyridoxal Phosphate (PLP): Binds to the lysine substrate, forming a Schiff base that stabilizes radical intermediates.[1]

-

Zinc (Zn²⁺): Plays a structural role in the enzyme.[1]

Caption: Biosynthetic pathway of β-lysine from α-lysine via Lysine 2,3-aminomutase.

Biological Function

β-Lysine and its derivatives serve various biological functions. In certain methanogenic archaea, Nε-acetyl-β-lysine acts as a compatible solute , accumulating in the cytoplasm to protect cells from osmotic stress in high-salinity environments.[12] Furthermore, polymers of lysine, such as ε-poly-L-lysine, exhibit potent antimicrobial activity .[13][14] The cationic nature of these molecules allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis.[13] While the direct antibacterial action of monomeric β-lysine is less documented, it is a key component of these larger antimicrobial structures.

Experimental Protocols

Fermentative Production of β-Lysine

β-Lysine can be produced by cultivating recombinant microorganisms engineered to overexpress the lysine 2,3-aminomutase gene.[15]

Methodology:

-

Strain Construction: A suitable host organism (e.g., Escherichia coli or Corynebacterium glutamicum) is genetically engineered. This involves introducing and deregulating the gene for lysine 2,3-aminomutase (e.g., kamA). To increase the precursor pool, genes in the α-lysine biosynthetic pathway (e.g., aspartokinase, dihydrodipicolinate synthase) may also be deregulated.[15]

-

Culture Conditions: The recombinant microorganism is cultivated in a suitable fermentation medium rich in carbon sources (e.g., glucose), nitrogen sources, and essential minerals. The culture is maintained at an optimal temperature and pH for growth and enzyme activity.

-

Induction: Expression of the aminomutase gene is induced at an appropriate point during cultivation, often by adding an inducer like IPTG if an inducible promoter is used.

-

Harvesting and Extraction: After a sufficient fermentation period, the cells are harvested. The β-lysine product, which may be present in the culture supernatant or within the cells, is then separated from the biomass.

-

Purification: The crude extract is purified using techniques such as ion-exchange chromatography and crystallization to isolate pure β-lysine.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying β-lysine, particularly from its isomer α-lysine.[16]

Methodology:

-

Sample Preparation and Derivatization:

-

Prepare aqueous samples containing the amino acids.

-

To enhance detection by UV or fluorescence detectors, derivatize the primary amino groups. A common reagent is ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol), which rapidly forms a highly fluorescent isoindole derivative.[16]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).[17]

-

Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[17]

-

Gradient Elution: Start with a low percentage of Mobile Phase B, and create a linear gradient to increase the organic content over the run. This will effectively separate the more polar non-derivatized components from the hydrophobic OPA-derivatives of the amino acids. A typical gradient might run from 5% to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for OPA derivatives.

-

-

Quantification:

-

Run a series of known concentrations of a β-lysine standard to generate a calibration curve.

-

Integrate the peak area corresponding to the β-lysine derivative in the sample chromatogram and quantify the concentration using the calibration curve.

-

Caption: General workflow for the HPLC analysis of β-lysine.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of β-lysine.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified β-lysine sample in 0.5-0.6 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), as it readily dissolves amino acids and exchanges with labile protons (-NH₂, -COOH), simplifying the spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. This will show distinct signals for the protons on the carbon backbone.

-

Acquire a 1D ¹³C NMR spectrum to identify the chemical environments of the six carbon atoms.

-

For complete structural assignment, acquire two-dimensional (2D) spectra:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

-

-

-

Spectral Interpretation:

-

Assign the peaks in the spectra based on their chemical shifts, coupling patterns (for ¹H), and correlations in the 2D spectra to confirm the 3,6-diaminohexanoic acid structure. The chemical shifts will differ significantly from those of α-lysine, providing a clear method of differentiation.

-

References

- 1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysine 2,3-aminomutase. Support for a mechanism of hydrogen transfer involving S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ModelSEED [modelseed.org]

- 9. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]

- 10. ruppweb.org [ruppweb.org]

- 11. andrewlienhard.io [andrewlienhard.io]

- 12. Lysine-2,3-aminomutase and this compound acetyltransferase genes of methanogenic archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-lysine and growth at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTIMICROBIAL ACTION OF ε-POLY-L-LYSINE [jstage.jst.go.jp]

- 15. US20090029425A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 16. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Biosynthesis of β-Lysine in Bacteria: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of β-lysine in bacteria, with a focus on the enzymatic pathway, quantitative data, experimental protocols, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in this unique metabolic pathway.

Introduction to β-Lysine Biosynthesis

In the realm of bacterial metabolism, the synthesis of β-amino acids represents a fascinating area of study with implications for drug development and biotechnology. β-Lysine, a structural isomer of the common proteinogenic amino acid L-lysine (α-lysine), is primarily synthesized in certain bacteria through the action of the enzyme lysine-2,3-aminomutase (LAM). This enzyme catalyzes the reversible isomerization of L-lysine to L-β-lysine. The most extensively studied bacterium in this context is Clostridium subterminale. In this organism, the formation of β-lysine is the initial step in the fermentation of lysine (B10760008), which serves as a source of carbon and nitrogen, ultimately yielding acetate (B1210297) and butyrate.

The Core Pathway: Lysine-2,3-Aminomutase

The central reaction in bacterial β-lysine biosynthesis is the conversion of L-lysine to L-β-lysine, a reaction catalyzed by lysine-2,3-aminomutase (EC 5.4.3.2), also known as KAM or LAM. This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily.[1]

Enzymatic Reaction and Cofactors

Lysine-2,3-aminomutase facilitates the interchange of the amino group from the α-carbon (C2) to the β-carbon (C3) of the lysine molecule.[1] This seemingly simple rearrangement involves a complex radical-based mechanism and requires a suite of cofactors:

-

S-Adenosylmethionine (SAM): Acts as the radical initiator.

-

[4Fe-4S] Cluster: A cubane (B1203433) iron-sulfur cluster that facilitates the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical.

-

Pyridoxal-5'-phosphate (PLP): Covalently binds the substrate (lysine) to form an external aldimine, which helps to stabilize the radical intermediates.[1]

-

Zinc (Zn²⁺): A structural metal ion required for maintaining the protein's quaternary structure.[1]

The reaction is reversible, with an equilibrium constant (Keq = [β-lysine]/[lysine]) of 5.7 in Clostridium SB4 extracts, favoring the formation of β-lysine.[1]

The Radical SAM Mechanism

The catalytic cycle of lysine-2,3-aminomutase is initiated by the one-electron reduction of the [4Fe-4S]²⁺ cluster to its [4Fe-4S]¹⁺ state. This reduced cluster then donates an electron to SAM, leading to the homolytic cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C3 position of the PLP-bound lysine substrate, initiating the radical rearrangement that ultimately leads to the formation of β-lysine.

Quantitative Data on β-Lysine Biosynthesis

Quantitative data for β-lysine production in bacteria is primarily derived from in vitro enzyme assays rather than large-scale fermentation studies, which have historically focused on α-lysine.

| Parameter | Organism | Value | Conditions | Reference |

| Equilibrium Constant (Keq) | Clostridium SB4 | 5.7 | Cell extracts | [1] |

| Km for L-lysine | Bacillus subtilis (YodO protein) | 8.0 ± 2.2 mM | Purified enzyme | [2] |

| Product Isolation | Clostridium SB4 | Gram quantities | Fermentation broth | [1] |

Table 1: Quantitative Data for β-Lysine Biosynthesis

Genetic Regulation

The gene encoding lysine-2,3-aminomutase in Clostridium subterminale has been identified as kamA.[3] While the broader regulation of lysine biosynthesis in bacteria often involves complex systems like the "L box" regulon and riboswitches, the specific regulatory mechanisms governing the expression of kamA in Clostridium are not yet well-elucidated. Studies on synthetic promoters in Clostridium species suggest a high degree of sequence stringency for efficient gene expression, which may have implications for the regulation of native genes like kamA.[4]

Experimental Protocols

Purification of Lysine-2,3-Aminomutase from Clostridium subterminale

This protocol is adapted from established methods for purifying both native and recombinant LAM.

Materials:

-

Clostridium subterminale cell paste or E. coli expressing recombinant LAM.

-

Buffer A: 50 mM HEPES, 500 mM KCl, 25 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.

-

Buffer B: 50 mM HEPES, 500 mM KCl, 500 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.

-

Ni-NTA affinity column.

-

FPLC system.

-

Sonciator.

-

Centrifuge.

Procedure:

-

Resuspend the cell pellet in Buffer A.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 45 minutes.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the His-tagged LAM with a linear gradient of Buffer B.

-

Collect fractions containing the purified enzyme and store at -80°C.

In Vitro Activity Assay of Lysine-2,3-Aminomutase

This assay quantifies the conversion of α-lysine to β-lysine using HPLC analysis after derivatization.

Materials:

-

Purified and reconstituted LAM.

-

Reaction buffer: 50 mM HEPES, 500 mM KCl, 1 mM DTT, pH 8.0.

-

L-lysine solution.

-

S-adenosylmethionine (SAM) solution.

-

Sodium dithionite (B78146) solution.

-

2 M Formic acid.

-

Phenylisothiocyanate (PITC) solution.

-

HPLC system with a C18 column and UV detector (254 nm).

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Methanol.

Procedure:

-

Set up a 200 µL reaction containing 12.5 µM reconstituted LAM, varying concentrations of L-lysine (0.5–50 mM), 0.5 mM SAM, and 3.5 mM sodium dithionite in the reaction buffer.

-

Incubate at 37°C for a defined period.

-

Quench the reaction by adding 2 M formic acid.

-

Centrifuge to pellet the precipitated protein.

-

Derivatize the amino acids in the supernatant with PITC.

-

Analyze the PITC-derivatized amino acids by reverse-phase HPLC. β-lysine and α-lysine will have distinct retention times.

-

Quantify the product formation by comparing the peak area to a standard curve of PITC-β-lysine.

Reconstitution of the [4Fe-4S] Cluster

This protocol is essential for ensuring the enzymatic activity of LAM after purification, as the iron-sulfur cluster can be sensitive to oxygen.

Materials:

-

Apo-LAM (LAM without the [4Fe-4S] cluster).

-

Reconstitution buffer: 50 mM HEPES, pH 7.5, 300 mM KCl, 20% glycerol.

-

Dithiothreitol (DTT).

-

Ferric chloride (FeCl₃).

-

Sodium sulfide (B99878) (Na₂S).

-

Anaerobic chamber or glove box.

Procedure (perform under strictly anaerobic conditions):

-

Dilute the apo-LAM to 100 µM in the reconstitution buffer.

-

Add DTT to a final concentration of 5 mM in increments over 1 hour.

-

Slowly add FeCl₃ to a final concentration of 2 mM in several aliquots.

-

Incubate for 30 minutes.

-

Slowly add Na₂S to a final concentration of 2 mM in several aliquots.

-

Incubate for an extended period (e.g., overnight) to allow for cluster assembly.

-

Remove excess reagents by gel filtration.

Conclusion

The biosynthesis of β-lysine in bacteria is a specialized metabolic pathway centered around the radical SAM enzyme, lysine-2,3-aminomutase. While the core enzymatic mechanism is well-characterized, particularly in Clostridium subterminale, further research is needed to fully understand the quantitative aspects of β-lysine production in vivo and the specific regulatory networks that control its synthesis. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate this intriguing pathway, which holds potential for the development of novel biocatalysts and antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel lysine 2,3-aminomutase encoded by the yodO gene of bacillus subtilis: characterization and the observation of organic radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine 2,3-Aminomutase from Clostridium subterminale SB4: Mass Spectral Characterization of Cyanogen Bromide-Treated Peptides and Cloning, Sequencing, and Expression of the Gene kamA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stringency of Synthetic Promoter Sequences in Clostridium Revealed and Circumvented by Tuning Promoter Library Mutation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of β-Lysine: A Technical Guide for Researchers

Introduction

β-lysine, a non-proteinogenic amino acid, plays a crucial role in the survival and secondary metabolism of a diverse range of microorganisms. Unlike its proteinogenic counterpart, α-lysine, β-lysine is not incorporated into proteins during ribosomal synthesis. Instead, it functions as a key component in the biosynthesis of certain antibiotics and as a compatible solute, protecting cells from osmotic stress. This technical guide provides an in-depth overview of the natural occurrence of β-lysine, its biosynthetic pathways, and its physiological significance. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Natural Occurrence and Biological Functions

The presence of β-lysine in nature is predominantly documented in two major groups of microorganisms: bacteria, particularly of the genus Streptomyces, and methanogenic archaea.

In Streptomyces , β-lysine is a vital precursor for the synthesis of various antibiotics, including the streptothricin (B1209867) and nourseothricin families. These antibiotics exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The poly-β-lysine chain is a defining structural feature of these molecules, and its length can vary. The biosynthesis of these antibiotics involves a dedicated enzymatic machinery that incorporates β-lysine into the final product.

In methanogenic archaea , such as Methanosarcina thermophila and Methanogenium cariaci, β-lysine, in its Nε-acetylated form, functions as a compatible solute. These organisms accumulate Nε-acetyl-β-lysine to high intracellular concentrations in response to high salinity, thereby maintaining cellular turgor and protecting macromolecules from denaturation. This osmolyte is neutrally charged at physiological pH and highly soluble, making it an effective osmoprotectant. The synthesis of Nε-acetyl-β-lysine is tightly regulated in response to extracellular solute concentrations.

Biosynthesis of β-Lysine

The primary route for β-lysine biosynthesis is the isomerization of α-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase (LAM) . This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily. The conversion of α-lysine to β-lysine is the first committed step in the lysine (B10760008) fermentation pathway in some anaerobic bacteria like Clostridium subterminale, which utilize lysine as a source of carbon, nitrogen, and energy.

In methanogenic archaea, the biosynthesis of the compatible solute Nε-acetyl-β-lysine from α-lysine is a two-step process:

-

Conversion of α-lysine to β-lysine: This reaction is catalyzed by lysine-2,3-aminomutase, encoded by the ablA gene.

-

Acetylation of β-lysine: The subsequent acetylation of the ε-amino group of β-lysine is catalyzed by a β-lysine acetyltransferase, encoded by the ablB gene, to form Nε-acetyl-β-lysine.

The genes ablA and ablB are often organized in an operon, and their expression is induced by high salt concentrations.

Signaling Pathway for β-Lysine Biosynthesis in Response to Osmotic Stress

The production of Nε-acetyl-β-lysine in methanogenic archaea is a direct response to osmotic stress. While the complete signaling cascade is still under investigation, a general model involves the sensing of increased extracellular salinity by membrane-associated sensor proteins. This triggers a signal transduction pathway that ultimately leads to the upregulation of the abl operon, resulting in the synthesis of lysine-2,3-aminomutase and β-lysine acetyltransferase.

Quantitative Data

The intracellular concentration of Nε-acetyl-β-lysine in methanogenic archaea varies significantly with the external salt concentration.

| Organism | Growth Condition (NaCl) | Intracellular Nε-acetyl-β-lysine Concentration (μmol/mg protein) | Reference |

| Methanosarcina mazei Gö1 | 38.5 mM | Not detected | [1] |

| Methanosarcina mazei Gö1 | 400 mM | ~0.14 | [1] |

| Methanosarcina mazei Gö1 | 800 mM | ~0.70 | [1] |

| Methanosarcina mazei Gö1 | 1 M | >1.0 | [1] |

Experimental Protocols

Extraction of Compatible Solutes from Methanogenic Archaea

This protocol describes the extraction of low-molecular-weight organic solutes from methanogen cell pellets for subsequent analysis.

Materials:

-

Cell pellet from a methanogen culture

-

Ice-cold 80% ethanol (B145695)

-

Microcentrifuge tubes

-

Water bath or heat block

-

Centrifuge

-

Vacuum concentrator (e.g., SpeedVac)

-

HPLC-grade water

Procedure:

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

-

Resuspend the cell pellet in a known volume of ice-cold 80% ethanol. A ratio of 1 mL of ethanol per 100 mg of wet cell weight is recommended.

-

Incubate the suspension at 70°C for 30 minutes to extract the solutes.

-

Centrifuge the suspension at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator.

-

Resuspend the dried extract in a known volume of HPLC-grade water for analysis.

Quantification of β-Lysine by HPLC with PITC Derivatization

This protocol outlines the quantification of β-lysine in a biological extract using pre-column derivatization with phenylisothiocyanate (PITC) followed by reversed-phase HPLC.

Materials:

-

Dried cell extract (from Protocol 1)

-

β-lysine standard

-

Derivatization solution: Phenylisothiocyanate (PITC), triethylamine (B128534) (TEA), and acetonitrile (B52724) (ACN)

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Standard Preparation: Prepare a series of β-lysine standards of known concentrations.

-

Derivatization: a. To 20 µL of the resuspended cell extract or standard, add 10 µL of 1 M TEA in ACN and 10 µL of 0.2 M PITC in ACN. b. Mix thoroughly and incubate at room temperature for 1 hour. c. Add 40 µL of n-hexane, vortex briefly, and allow the phases to separate. d. Carefully remove and discard the upper n-hexane layer. e. Dilute the lower aqueous layer with an appropriate volume of mobile phase A.

-

HPLC Analysis: a. Inject the derivatized sample onto the C18 column. b. Separate the PITC-derivatized amino acids using a gradient of a suitable mobile phase (e.g., mobile phase A: aqueous sodium acetate (B1210297) buffer; mobile phase B: acetonitrile). c. Detect the PITC-β-lysine derivative by monitoring the absorbance at 254 nm.

-

Quantification: a. Generate a standard curve by plotting the peak area of the β-lysine standards against their concentrations. b. Determine the concentration of β-lysine in the sample by interpolating its peak area on the standard curve.

Lysine-2,3-aminomutase (LAM) Enzyme Assay

This protocol describes a method to measure the activity of LAM by quantifying the conversion of α-lysine to β-lysine.

Materials:

-

Purified LAM enzyme

-

Assay buffer (e.g., 100 mM EPPS, pH 8.0)

-

α-lysine substrate

-

S-adenosylmethionine (SAM)

-

Sodium dithionite (B78146) (reducing agent)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system for β-lysine quantification (as in Protocol 2)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, α-lysine, SAM, and sodium dithionite in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified LAM enzyme.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of β-lysine using the HPLC method described in Protocol 2.

-

Calculate the enzyme activity based on the amount of β-lysine produced per unit time per amount of enzyme.

Experimental Workflows

Workflow for Identification and Quantification of β-Lysine as a Compatible Solute

Conclusion

β-lysine is a fascinating and functionally diverse biomolecule found in specific niches of the microbial world. Its role as a building block for potent antibiotics in Streptomyces and as a crucial osmoprotectant in methanogenic archaea highlights its significance in microbial adaptation and survival. The elucidation of its biosynthetic pathways and regulatory mechanisms opens avenues for the discovery of novel antimicrobial agents and for the engineering of stress-tolerant microorganisms. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the intriguing biology of β-lysine and its derivatives. Further research into the signaling pathways governing its production and the full extent of its natural distribution will undoubtedly unveil new insights into the metabolic capabilities of microorganisms.

References

The Enigmatic Role of Beta-Lysine in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-lysine, a non-proteinogenic amino acid isomer of the essential amino acid lysine (B10760008), occupies a distinct and significant niche in the metabolism of certain microorganisms. While its role in mammalian physiology remains largely uncharacterized, its functions in prokaryotes, particularly in extremophiles and antibiotic producers, are of growing interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the physiological role of this compound in metabolism, summarizing key biosynthetic and degradation pathways, its function as a compatible solute, and its involvement in secondary metabolite production. This document consolidates current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key metabolic pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (3,6-diaminohexanoic acid) is a structural isomer of alpha-lysine, with the amino group attached to the beta-carbon of the hexanoic acid backbone. Unlike its alpha-isomer, this compound is not incorporated into proteins during ribosomal translation. Its metabolic significance is predominantly observed in the microbial world, where it plays crucial roles in survival under extreme environmental conditions and in the biosynthesis of complex natural products. Understanding the metabolic pathways involving this compound not only provides insights into microbial adaptation but may also unveil novel targets for antimicrobial drug development. This guide will delve into the known metabolic pathways of this compound, with a clear distinction between its well-documented roles in prokaryotes and the current knowledge gap in eukaryotic and mammalian systems.

Biosynthesis of this compound and its Derivatives in Prokaryotes

The primary route for this compound synthesis in prokaryotes is through the isomerization of alpha-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase.[1]

The Lysine-2,3-aminomutase Reaction

Lysine-2,3-aminomutase (EC 5.4.3.2) is a radical S-adenosylmethionine (SAM) enzyme that facilitates the interconversion of L-alpha-lysine to L-beta-lysine.[1] This enzyme requires several cofactors for its activity, including pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and zinc.[1] The reaction mechanism involves the formation of a 5'-deoxyadenosyl radical from SAM, which initiates the rearrangement of the amino group.[1]

Nε-acetyl-β-lysine: A Key Compatible Solute in Methanogenic Archaea

In many methanogenic archaea, this compound is a precursor to the compatible solute Nε-acetyl-β-lysine, which accumulates in the cytoplasm in response to high salinity and osmotic stress.[2][3] Compatible solutes are small organic molecules that help maintain cellular turgor and protein stability in environments with low water activity.[2] The synthesis of Nε-acetyl-β-lysine from this compound is catalyzed by the enzyme this compound acetyltransferase.

The biosynthesis of Nε-acetyl-β-lysine is a two-step process starting from alpha-lysine, as depicted in the following pathway:

Degradation of this compound in Bacteria

Certain bacteria can utilize this compound as a carbon and nitrogen source through specific degradation pathways. One of the well-characterized pathways is the fermentation of lysine in some anaerobic bacteria, which proceeds through this compound.[4]

The degradation of L-lysine in some bacteria proceeds via this compound to ultimately yield products that can enter central metabolism, such as butyrate (B1204436) and acetate (B1210297).[4] A key enzyme in this pathway is this compound 5,6-aminomutase.[4]

A simplified representation of a bacterial lysine fermentation pathway involving this compound is shown below:

Role in Antibiotic Biosynthesis

This compound is a structural component of several antibiotics, including the streptothricin (B1209867) group produced by Streptomyces species.[5] In these biosynthetic pathways, this compound moieties are polymerized to form a poly-beta-lysine chain, which is crucial for the antibiotic's activity. The enzymes involved in the activation and polymerization of this compound in these pathways are of significant interest for synthetic biology and the development of novel antimicrobial agents.

Physiological Role in Eukaryotes and Mammals: A Knowledge Gap

Despite the well-defined roles of this compound in prokaryotic metabolism, there is a significant lack of evidence for a dedicated and significant metabolic pathway for this compound in eukaryotes, including mammals and humans. Extensive searches of the scientific literature do not reveal any established biosynthetic or catabolic pathways for this compound in these organisms. Mammalian lysine metabolism is primarily understood to proceed through the saccharopine and pipecolate pathways for the degradation of alpha-lysine.[6]

This absence of evidence suggests that this compound does not play a central role in mammalian metabolism. However, the possibility of minor or specialized roles in specific tissues or under particular pathological conditions cannot be entirely excluded and warrants further investigation. For researchers and drug development professionals, this knowledge gap is critical, as it implies that targeting this compound metabolic pathways could be a highly specific strategy for developing antimicrobial agents with potentially low toxicity to humans.

Quantitative Data

The following table summarizes key quantitative data related to this compound metabolism.

| Parameter | Organism/Enzyme | Value | Reference |

| Intracellular Concentration of Nε-acetyl-β-lysine | Methanosarcina thermophila (grown in >0.4 M NaCl) | Up to 0.6 M | [2] |

| Km for L-lysine | Lysine-2,3-aminomutase (Escherichia coli) | 5 mM | [5] |

| kcat | Lysine-2,3-aminomutase (Escherichia coli) | 4.8 min-1 | [5] |

| kcat | Lysine-2,3-aminomutase (Methanococcus maripaludis C7) | 14.3 s-1 | [7] |

| Km for L-lysine | Lysine-2,3-aminomutase (Methanococcus maripaludis C7) | 19.2 mM | [7] |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound and its Derivatives

Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[8]

Protocol Overview:

-

Sample Preparation: Biological samples (e.g., cell lysates, culture media) are deproteinized, typically by acid precipitation (e.g., with trichloroacetic acid or perchloric acid) followed by centrifugation.

-

Derivatization: The primary amino groups of this compound and other amino acids in the sample are derivatized with a reagent that imparts a chromophore or fluorophore to the molecule. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC).[8]

-

Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC on a C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: The separated derivatized amino acids are detected by UV-Vis or fluorescence detection, depending on the derivatizing agent used.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Enzyme Activity Assay for Lysine-2,3-aminomutase

Method: Spectrophotometric assay coupled to a subsequent enzymatic reaction or direct quantification of the product by HPLC.

Coupled Spectrophotometric Assay (Conceptual Workflow):

Protocol Overview (based on product quantification):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), L-alpha-lysine, S-adenosylmethionine (SAM), pyridoxal phosphate (PLP), a reducing agent (e.g., dithiothreitol (B142953) or sodium dithionite), and the enzyme source (purified enzyme or cell extract).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction, for example, by adding acid or by heat inactivation.

-

Quantification of this compound: Quantify the amount of this compound produced in each aliquot using the HPLC method described in section 7.1.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of this compound formation over time. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Conclusion and Future Directions

The physiological role of this compound in metabolism is a tale of two domains. In the microbial world, particularly in archaea and bacteria, this compound and its derivatives are key players in stress response and secondary metabolism. The biosynthetic and degradative pathways are being increasingly well-characterized, offering potential targets for the development of novel antibiotics. The enzymes involved, such as lysine-2,3-aminomutase, represent a fascinating area of study in enzymology and radical chemistry.

Conversely, the role of this compound in mammalian metabolism remains an open question. The current lack of evidence for a significant metabolic pathway in humans is a crucial consideration for drug development, suggesting that inhibitors of microbial this compound metabolism may have a favorable safety profile.

Future research should focus on several key areas:

-

Elucidation of Novel this compound Containing Natural Products: Exploring diverse microbial sources may lead to the discovery of new antibiotics and other bioactive compounds with this compound moieties.

-

Structural and Mechanistic Studies of this compound Enzymes: Detailed understanding of the enzymes involved in this compound metabolism will facilitate the design of specific inhibitors.

-

Investigating the Potential for Minor or Pathological Roles of this compound in Mammals: While no major pathway is known, sensitive metabolomic studies could explore the possibility of low-level this compound metabolism in specific human tissues or disease states.

For researchers and professionals in drug development, the study of this compound metabolism offers a promising frontier with the potential for significant discoveries and applications. This guide serves as a foundational resource to navigate this exciting and evolving field.

References

- 1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 2. N epsilon-acetyl-beta-lysine: an osmolyte synthesized by methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of the osmolytes N epsilon-acetyl-beta-lysine, beta-glutamine, and betaine in Methanohalophilus strain FDF1 suggested by nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]

Beta-Lysine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of beta-lysine (3,6-diaminohexanoic acid), an isomer of the essential amino acid lysine. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and biological significance.

Core Chemical Properties and CAS Number

This compound, identified by the CAS Number 4299-56-3 , possesses distinct chemical characteristics that differentiate it from its alpha-isomer.[1] A summary of its key quantitative properties is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are based on computational models and should be considered as such.

| Property | Value | Source |

| CAS Number | 4299-56-3 | [1] |

| Molecular Formula | C₆H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| pKa (Carboxyl Group) | ~4.25 (Computed) | [3] |

| pKa (Amino Groups) | ~10.04, ~10.71 (Computed) | [3] |

| Isoelectric Point (pI) | Calculated to be basic, but a precise experimental value is not readily available. The pI of alpha-lysine is 9.74. | [4] |

| Solubility in Water | Highly soluble. Alpha-lysine has a solubility of >100 g/100 mL at 25°C. | [5] |

| Solubility in Organic Solvents | Generally insoluble in nonpolar organic solvents. Slightly soluble in ethanol. | [5] |

Experimental Protocols: Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods. Below is a representative protocol for the synthesis of racemic this compound, adapted from established methodologies for beta-amino acid synthesis.

Objective: To synthesize (±)-β-Lysine.

Materials:

-

Starting material (e.g., a suitable protected glutamic acid derivative)

-

Appropriate protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., Lithium aluminum hydride)

-

Reagents for amino group introduction (e.g., via a Curtius or Hofmann rearrangement)

-

Solvents (e.g., THF, dichloromethane, water)

-

Acids and bases for pH adjustment and deprotection (e.g., HCl, TFA)

-

Purification materials (e.g., silica (B1680970) gel for chromatography, ion-exchange resin)

Methodology:

-

Protection of the starting material: The carboxylic acid and amino groups of the starting material are protected to prevent unwanted side reactions. For example, the amino group can be protected with a Boc group and the carboxylic acid as a methyl ester.

-

Reduction and functional group transformation: The protected starting material undergoes a series of reactions to introduce the second amino group at the beta position. This can involve reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with an azide, followed by reduction to the amine.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis with TFA for Boc groups and saponification for the ester).

-

Purification: The final product is purified using techniques such as ion-exchange chromatography to yield (±)-β-lysine.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods may vary depending on the chosen synthetic route. For a detailed, specific synthesis, please refer to specialized organic synthesis literature.

Biological Significance and Signaling Pathway

This compound plays a crucial role in the biosynthesis of certain natural products, most notably the streptothricin (B1209867) group of antibiotics, which includes nourseothricin.[6][7] The biosynthesis of the poly-beta-lysine chain in nourseothricin is a key pathway involving this amino acid.

Nourseothricin Biosynthesis Pathway

The following diagram illustrates the initial steps of the nourseothricin biosynthesis pathway, highlighting the activation and incorporation of this compound.

Caption: Activation and incorporation of this compound in nourseothricin biosynthesis.

References

- 1. 3,6-Diaminohexanoic acid | C6H14N2O2 | CID 392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ModelSEED [modelseed.org]

- 4. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. A this compound adenylating enzyme and a this compound binding protein involved in poly this compound chain assembly in nourseothricin synthesis in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Enzymatic Conversion of L-lysine to Beta-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-lysine to beta-lysine, a critical reaction in the metabolism of certain microorganisms and a pathway of interest for the production of β-amino acids, which are valuable precursors in drug development. This document details the core enzyme, Lysine (B10760008) 2,3-aminomutase (LAM), its mechanism, kinetic properties, and the metabolic fate of its product, this compound. Furthermore, it provides detailed experimental protocols for the expression, purification, and activity assessment of this enzyme.

The Core Reaction: L-lysine to this compound Conversion

The reversible isomerization of L-lysine to L-beta-lysine is catalyzed by the enzyme L-Lysine 2,3-aminomutase (LAM), also known as KAM (EC 5.4.3.2).[1] This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily, which is characterized by the use of a 5'-deoxyadenosyl radical to initiate catalysis.[1] The reaction involves the interchange of the amino group from the α-carbon (C2) to the β-carbon (C3) of the lysine molecule.

The catalytic process is dependent on several essential cofactors:

-

S-Adenosylmethionine (SAM): Acts as the source of the 5'-deoxyadenosyl radical.[1]

-

Pyridoxal Phosphate (PLP): Binds to the substrate and stabilizes radical intermediates.[1]

-

[4Fe-4S] Cluster: A crucial iron-sulfur cluster that facilitates the reductive cleavage of SAM to generate the 5'-deoxyadenosyl radical.[1]

-

Zinc (Zn2+): A metal ion required for the structural integrity and coordination between the enzyme's subunits.[1]

The reaction proceeds through a radical mechanism, initiated by the abstraction of a hydrogen atom from the C3 of lysine by the 5'-deoxyadenosyl radical. This generates a substrate radical that, after rearrangement and subsequent re-abstraction of a hydrogen atom from 5'-deoxyadenosine, yields this compound.[2]

Quantitative Data on Lysine 2,3-aminomutase

The kinetic parameters of Lysine 2,3-aminomutase vary depending on the source organism. This section summarizes the available quantitative data to facilitate comparison.

| Parameter | Clostridium subterminale | Escherichia coli | Methanococcus maripaludis C7 | Porphyromonas gingivalis W83 |

| kcat (turnover number) | ~1440 min⁻¹ (24 s⁻¹)[3] | 5.0 min⁻¹[4] | 14.3 s⁻¹[5] | Not determined |

| Km for L-lysine | Not explicitly found | 5 mM[6] | 19.2 mM[5] | Not determined |

| kcat/Km | Not determined | 1 mM⁻¹ min⁻¹[6] | 0.74 mM⁻¹ s⁻¹ | Not determined |

| Specific Activity | Not explicitly found | Not determined | Not determined | 30 ± 4 U/mg[7] |

| Optimal pH | ~8.0[4] | 8.0[4] | 8[5] | Not explicitly found |

| Optimal Temperature | 37°C[4] | 25°C[6] | 37°C[5] | 37°C[7] |

| Equilibrium Constant (Keq) | 8.5 at 37°C | Not determined | Not determined | Not determined |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of L-lysine to this compound.

Recombinant Expression and Purification of Lysine 2,3-aminomutase from Clostridium subterminale in E. coli

This protocol is adapted from the procedure for expressing and purifying the kamA gene product from Clostridium subterminale SB4 in E. coli.[8]

3.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the kamA gene (1,251 bp) from C. subterminale SB4 genomic DNA using PCR with appropriate primers.[8]

-

Clone the amplified kamA gene into an expression vector, such as pET21a(+), which contains a T7 promoter.[9]

-

Transform the resulting expression vector into a suitable E. coli expression strain, such as BL21(DE3).[10] Due to the high number of AGA codons for arginine in the kamA gene, which are rare in E. coli, co-expression with a vector containing the argU gene (pUBS520) is recommended to enhance translation.[8]

3.1.2. Protein Expression

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics for plasmid selection at 37°C with shaking.

-

Induce protein expression at an OD600 of 0.6-0.8 with an optimal concentration of Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1 to 1 mM).[10]

-

Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 18-20 hours) to improve protein solubility.[10]

-

Harvest the cells by centrifugation.

3.1.3. Protein Purification

All purification steps should be performed under anaerobic conditions (e.g., in a Coy anaerobic chamber) to protect the oxygen-sensitive [4Fe-4S] cluster of the enzyme.[7]

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and 0.1 to 1 mM PMSF).[10]

-

Lyse the cells by sonication on ice.[10]

-

Clarify the lysate by centrifugation to remove cell debris.[10]

-

If using a His-tagged construct, load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the recombinant LAM with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

For further purification and buffer exchange, perform size-exclusion chromatography using a column like Sephacryl S200.[9]

-

Assess the purity of the enzyme by SDS-PAGE.

Lysine 2,3-aminomutase Activity Assay

This protocol is for determining the enzymatic activity of purified LAM.[8]

3.2.1. Reductive Incubation (Enzyme Activation)

-

In an anaerobic environment, incubate the purified enzyme (e.g., 1 µM) for 4 hours at 37°C in a buffer solution (e.g., 0.04 M Na EPPS buffer, pH 8.0) containing:

-

1 mM Ferric ammonium (B1175870) citrate

-

0.5 mM Pyridoxal 5'-phosphate (PLP)

-

20 µM Dihydrolipoic acid[8]

-

3.2.2. Enzyme Assay

-

Dilute the reductively incubated enzyme fivefold with the assay buffer (e.g., 0.2 M Na EPPS buffer, pH 8.0).[8]

-

Initiate the reaction by adding 25 µl of the diluted enzyme to 30 µl of a reaction mixture containing:

-

40 mM L-[U-¹⁴C]lysine (or non-labeled L-lysine for HPLC analysis)

-

18 µM S-adenosylmethionine (SAM)

-

3 mM Sodium dithionite

-

in 0.3 M Na EPPS buffer, pH 8.0.[8]

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 6 minutes).[8]

-

Quench the reaction by adding 30 µl of 0.2 M formic acid.[8]

HPLC Analysis of this compound

This protocol describes the separation and quantification of L-lysine and this compound using reverse-phase HPLC after derivatization.[5]

3.3.1. Sample Derivatization

-

Derivatize the amino acids in the quenched reaction mixture with phenylisothiocyanate (PITC) to allow for UV detection.

3.3.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., Purospher STAR C18, 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase A: 0.05 M Phosphate buffer or 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[11][12]

-

Mobile Phase B: Acetonitrile/water/methanol mixture (e.g., 20:20:60 v/v/v) or simply methanol.[5][13]

-

Detection: UV at 214 nm or 254 nm (for PITC derivatives).[5][11]

-

Injection Volume: 20 µl.[11]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to achieve separation. For example, a gradient from 5% to 80% B over 30 minutes.[5]

-

Retention Times: Under specific conditions, PITC-L-lysine and PITC-beta-lysine can be well separated, with this compound typically eluting earlier.[5]

Visualizations

Signaling Pathway: Enzymatic Conversion and Subsequent Metabolism of this compound

The following diagram illustrates the enzymatic conversion of L-lysine to this compound and the subsequent degradation pathway as observed in Bacillus thuringiensis.[8][14]

Caption: Metabolic pathway of L-lysine conversion and this compound degradation.

Experimental Workflow for Enzymatic Conversion of L-lysine to this compound

The diagram below outlines the general experimental workflow for producing and analyzing the enzymatic conversion of L-lysine to this compound.

References

- 1. Molecular properties of lysine-2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine_2,3-aminomutase [bionity.com]

- 3. KEGG PATHWAY: map00310 [genome.jp]

- 4. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]

- 6. KEGG PATHWAY Database [genome.jp]

- 7. Enzymatic Activation of Lysine 2,3-Aminomutase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine 2,3-Aminomutase from Clostridium subterminale SB4: Mass Spectral Characterization of Cyanogen Bromide-Treated Peptides and Cloning, Sequencing, and Expression of the Gene kamA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. KEGG_LYSINE_DEGRADATION [gsea-msigdb.org]

- 13. Enzymatic activation of lysine 2,3-aminomutase from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysine 2,3-aminomutase from Clostridium subterminale SB4: mass spectral characterization of cyanogen bromide-treated peptides and cloning, sequencing, and expression of the gene kamA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Beta-Lysine Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core beta-lysine degradation pathway, a catabolic route for the amino acid lysine (B10760008). The guide details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for studying the pathway, and includes visualizations of the metabolic routes and experimental workflows. The degradation of L-lysine to β-lysine and its subsequent metabolism represent a significant, albeit varied, pathway in microbial metabolism. Two primary branches of this pathway have been characterized in different bacteria: the acetate-dependent pathway prominent in anaerobic bacteria and the Nε-acetyl-β-lysine pathway found in some aerobic species.

The Initial Step: Conversion of L-Lysine to L-Beta-Lysine

The gateway to the this compound degradation pathway is the isomerization of L-lysine to L-β-lysine (also known as (3S)-3,6-diaminohexanoate). This reaction is catalyzed by the enzyme Lysine 2,3-aminomutase (LAM) .

Enzymology and Reaction:

Lysine 2,3-aminomutase (EC 5.4.3.2) is a radical S-adenosylmethionine (SAM) enzyme.[1] It facilitates the transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of lysine. The reaction is reversible and involves a complex radical mechanism.[1][2] The enzyme utilizes several cofactors, including S-adenosylmethionine (SAM), pyridoxal (B1214274) phosphate (B84403) (PLP), a [4Fe-4S] cluster, and a divalent metal ion, typically Zn2+.[2] The reaction proceeds through the formation of a 5'-deoxyadenosyl radical from SAM, which then abstracts a hydrogen atom from the substrate, initiating the amino group migration.[1]

Divergent Pathways of this compound Degradation

Following the formation of β-lysine, its degradation proceeds via at least two distinct pathways in different microorganisms.

The Acetate-Dependent Pathway in Anaerobic Bacteria

This pathway is prominent in anaerobic bacteria such as Clostridium and Fusobacterium species and involves the direct deamination and subsequent cleavage of the carbon skeleton.[3][4][5]

Enzymatic Steps:

-

β-Lysine to 3,5-Diaminohexanoate: In some organisms, β-lysine is first converted to L-erythro-3,5-diaminohexanoate by β-lysine-5,6-aminomutase .[5]

-

Oxidative Deamination: 3,5-Diaminohexanoate dehydrogenase (EC 1.4.1.11) catalyzes the NAD(P)+-dependent oxidative deamination of L-erythro-3,5-diaminohexanoate to yield 3-keto-5-aminohexanoate and ammonia (B1221849).[5]

-

Thiolytic Cleavage: 3-Keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247) then catalyzes the reversible cleavage of 3-keto-5-aminohexanoate in the presence of acetyl-CoA. This reaction yields L-3-aminobutyryl-CoA and acetoacetate (B1235776) .[1][3][6] This enzyme is a key component of the lysine fermentation pathway in these organisms.[6]

-

Deamination to an Unsaturated Acyl-CoA: L-3-aminobutyryl-CoA deaminase (or ammonia-lyase) catalyzes the elimination of ammonia from L-3-aminobutyryl-CoA to form crotonyl-CoA .[5]

-

Entry into Central Metabolism: Crotonyl-CoA is then further metabolized to acetyl-CoA via the butyrate (B1204436) fermentation pathway, which can then enter the citric acid cycle.[5]

The Nε-Acetyl-β-Lysine Pathway in Aerobic Bacteria

In some aerobic bacteria, such as certain Pseudomonas species, the degradation of β-lysine proceeds through an acetylated intermediate.[7][8]

Enzymatic Steps:

-

Acetylation of β-Lysine: The pathway is initiated by the acetylation of the ε-amino group of β-lysine by β-lysine acetyltransferase to form Nε-acetyl-β-lysine .

-

Transamination: N6-acetyl-β-lysine transaminase (EC 2.6.1.65) catalyzes the transfer of the amino group from Nε-acetyl-β-lysine to an α-keto acid (e.g., α-ketoglutarate), producing 3-keto-6-acetamidohexanoate and an amino acid (e.g., glutamate).[9]

-

Thiolytic Cleavage: 3-Keto-6-acetamidohexanoate cleavage enzyme catalyzes the cleavage of 3-keto-6-acetamidohexanoate in the presence of acetyl-CoA to yield 4-acetamidobutyryl-CoA and acetoacetate .[8]

-

Deacetylation: 4-Acetamidobutyryl-CoA deacetylase (EC 3.5.1.51) hydrolyzes the acetyl group from 4-acetamidobutyryl-CoA to produce 4-aminobutyryl-CoA and acetate .[7][10]

-

Entry into Central Metabolism: 4-Aminobutyryl-CoA can then be further metabolized. For instance, it can be converted to succinate (B1194679) and enter the citric acid cycle.[8]

Quantitative Data

Quantitative data for the enzymes of the this compound degradation pathway are limited and vary between organisms. The following tables summarize the available kinetic parameters.

Table 1: Kinetic Parameters for Lysine 2,3-Aminomutase

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Methanococcus maripaludis C7 | L-lysine | 19.2 ± 4.9 | 14.3 ± 1.7 | [5] |

Table 2: Properties of 3-Keto-5-aminohexanoate Cleavage Enzyme from Clostridium SB4

| Parameter | Value | Reference |

| Specific Activity | 44 IU/mg of protein | [6] |

| Equilibrium Constant (Keq) | 0.68 (at 30°C and pH 7.0) | [6] |

| Molecular Weight | ~97,000 Da | [6] |

| Subunit Structure | Likely tetramer of identical subunits | [6] |

Table 3: Properties of 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase from Pseudomonas B4

| Parameter | Value | Reference |

| Molecular Weight | ~275,000 Da | [7] |

| Subunit Structure | 8 identical subunits of 36,500 Da | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Assay for Lysine 2,3-Aminomutase Activity

This protocol is adapted from a method used for the characterization of lysine 2,3-aminomutase from Methanococcus maripaludis C7.[5]

Principle: The conversion of L-lysine to β-lysine is monitored by separating the amino acids by high-performance liquid chromatography (HPLC) after derivatization.

Reagents:

-

Enzyme buffer: 50 mM HEPES, 500 mM KCl, 25 mM imidazole, 0.1 mM L-lysine, 10 μM PLP, 1 mM DTT, pH 8.0.

-

L-lysine stock solution (e.g., 500 mM).

-

S-adenosylmethionine (SAM) stock solution (e.g., 10 mM).

-

Sodium dithionite (B78146) solution (freshly prepared, e.g., 100 mM).

-

Quenching solution: 2 M Formic acid.

-

Derivatization reagent: Phenylisothiocyanate (PITC).

-

HPLC mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (100% methanol).

Procedure:

-

Enzyme Activation: Pre-incubate the purified enzyme in the enzyme buffer under anaerobic conditions.

-

Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing:

-

Enzyme buffer

-

Lysine 2,3-aminomutase (e.g., 12.5 μM final concentration)

-

L-lysine (varied concentrations for kinetic studies, e.g., 0.5–50 mM)

-

SAM (e.g., 0.5 mM final concentration)

-

Sodium dithionite (e.g., 3.5 mM final concentration)

-

-

Initiate Reaction: Initiate the reaction by adding one of the components (e.g., L-lysine) and incubate at the optimal temperature (e.g., 37°C).

-

Time Points and Quenching: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 2 M formic acid.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Take the supernatant for derivatization.

-

Derivatization: Derivatize the amino acids in the supernatant with PITC according to standard protocols.

-

HPLC Analysis: Analyze the PITC-derivatized amino acids by reverse-phase HPLC with UV detection at 254 nm. A C18 column is typically used with a gradient of solvent A and solvent B.

-

Quantification: Quantify the amounts of L-lysine and β-lysine by comparing the peak areas to a standard curve.

Assay for 3-Keto-5-aminohexanoate Cleavage Enzyme Activity

This protocol is based on a radiochemical assay developed for the enzyme from a lysine-fermenting Clostridium.[6]

Principle: The forward reaction is measured by the formation of [14C]acetoacetate from [1-14C]acetyl-CoA. The reverse reaction is measured by the formation of [1-14C]acetyl-CoA from L-3-aminobutyryl-CoA and [3-14C]acetoacetate.

Reagents for Forward Reaction:

-

Assay buffer: e.g., 0.1 M potassium phosphate, pH 7.0.

-

3-Keto-5-aminohexanoate solution.

-

[1-14C]Acetyl-CoA solution.

-

Dithiothreitol (DTT).

-

CoCl2 solution.

Procedure for Forward Reaction:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, DTT, CoCl2, 3-keto-5-aminohexanoate, and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding [1-14C]acetyl-CoA.

-

Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop Reaction: Stop the reaction by adding acid (e.g., HCl).

-

Separation and Quantification: The product, [14C]acetoacetate, can be separated from the unreacted [1-14C]acetyl-CoA by methods such as thin-layer chromatography or by enzymatic conversion of acetoacetate and subsequent measurement of the product. The radioactivity of the product is then determined by liquid scintillation counting.

Assay for 4-Acetamidobutyryl-CoA Deacetylase Activity

This protocol is based on the characterization of the enzyme from Pseudomonas B4.[7]

Principle: The enzyme activity is determined by measuring the rate of CoASH release from the substrate 4-acetamidobutyryl-CoA using a colorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Reagents:

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

4-Acetamidobutyryl-CoA solution.

-

DTNB solution.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing the assay buffer and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding the substrate, 4-acetamidobutyryl-CoA.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 412 nm due to the reaction of the released CoASH with DTNB.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the product of the DTNB reaction.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Regulation of the this compound Degradation Pathway

The regulation of the this compound degradation pathway is not as well understood as its biosynthetic counterpart. However, some regulatory mechanisms have been identified.

In Bacillus subtilis, the expression of the kamA operon, which includes the gene for lysine 2,3-aminomutase, is controlled by the sigma factor σ⁵⁴ and the transcriptional regulator KamR.[8] This suggests a regulated response to the availability of lysine and the metabolic state of the cell.

In Fusobacterium nucleatum, lysine fermentation is a key metabolic process, and the expression of the enzymes involved is likely regulated by substrate availability.[3][4] The presence of lysine in the environment can influence the expression of genes involved in its degradation.[11] Further research is needed to fully elucidate the regulatory networks governing these pathways in different organisms.

Conclusion

The this compound degradation pathway represents a fascinating and diverse area of microbial metabolism. From the initial radical-based isomerization of L-lysine to the divergent catabolic routes in anaerobic and aerobic bacteria, this pathway showcases a variety of enzymatic strategies for utilizing lysine as a carbon and energy source. This technical guide provides a foundational understanding of the core aspects of this compound degradation, offering valuable information for researchers in microbiology, enzymology, and drug development. Further investigation into the enzymology, regulation, and distribution of these pathways will undoubtedly reveal new insights into microbial physiology and may present novel targets for antimicrobial strategies.

References

- 1. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathway of lysine degradation in Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway of lysine degradation in Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BRENDA - Wikipedia [en.wikipedia.org]

- 7. Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N6-acetyl-beta-lysine transaminase - Wikipedia [en.wikipedia.org]

- 10. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]

- 11. Factors affecting lysine degradation by ruminal fusobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of β-Lysine in the Biosynthesis of Streptothricin-Class Antibiotics: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino acids are non-proteinogenic building blocks that confer unique structural and functional properties to natural products, including enhanced stability against proteolytic degradation. Among these, β-lysine is a critical component of the streptothricin (B1209867) family of antibiotics, a class of potent antibacterial agents effective against a broad spectrum of Gram-negative and Gram-positive bacteria. The defining feature of these antibiotics is a poly-β-lysine chain of varying length, which is essential for their biological activity. This technical guide provides an in-depth exploration of the biosynthesis of β-lysine and its subsequent polymerization and incorporation into streptothricin antibiotics. We will detail the enzymatic machinery responsible for these transformations, present available quantitative data on enzyme kinetics, outline key experimental protocols for studying this pathway, and provide visual diagrams of the core biochemical processes.

Introduction: The Streptothricin Antibiotics and the Significance of β-Lysine

Streptothricins, which include compounds like nourseothricin and racemomycin, are aminoglycoside antibiotics produced by various species of Streptomyces.[1] Their structure consists of a streptolidine (B1256088) lactam core linked to a gulosamine sugar, which is in turn acylated with a poly-β-lysine chain.[1][2] This positively charged poly-β-lysine tail is the primary determinant of the antibiotic's mechanism of action, which involves binding to the bacterial ribosome and inducing miscoding, ultimately inhibiting protein synthesis. The length of this chain can vary, influencing the potency and spectrum of activity of the specific streptothricin analogue.[1]

The incorporation of a β-amino acid polymer, as opposed to a typical α-amino acid peptide, provides significant biological advantages. The altered backbone geometry makes streptothricins resistant to degradation by common proteases, enhancing their stability and bioavailability.[3] Understanding the biosynthetic pathway of this unique structural moiety is therefore of great interest for the potential bioengineering of novel, more effective antibiotic variants.

Biosynthesis of the β-Lysine Monomer: The Role of Lysine (B10760008) Aminomutases

The journey from the primary metabolite L-lysine to the specialized building block (S)-β-lysine is catalyzed by a key class of enzymes known as lysine aminomutases.

Conversion of α-Lysine to β-Lysine

The biosynthesis of the β-lysine moiety begins with the proteinogenic amino acid L-lysine (also referred to as α-lysine). The key transformation is an intramolecular rearrangement where the amino group at the α-carbon (C-2) is migrated to the β-carbon (C-3). This reaction is catalyzed by lysine-2,3-aminomutase .[4]

Studies using isotopically labeled lysine fed to Streptomyces L-1689-23, a producer of streptothricin F, have confirmed this direct conversion. The analysis of the resulting antibiotic revealed that the α-nitrogen of lysine migrates to the C-3 position, and the 3-pro-R hydrogen migrates to the C-2 position, both with inversion of configuration.[2] This indicates a highly specific enzymatic process. The high incorporation rate of labeled β-lysine further suggests it is a direct intermediate in the biosynthetic pathway.[2]

Caption: Enzymatic conversion of L-α-lysine to (S)-β-lysine.

Assembly of the Poly-β-Lysine Chain: An Iterative Nonribosomal Peptide Synthetase (NRPS) System